2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide
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Overview
Description
2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a furan ring, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the urea derivative.
Thiazole Ring Formation: The next step includes the formation of the thiazole ring, which can be achieved through the cyclization of a suitable thioamide precursor.
Furan Ring Introduction: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the thiazole derivative.
Final Coupling: The final step involves coupling the urea derivative with the thiazole-furan intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its ability to interact with biological macromolecules.
Medicine
In medicine, 2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide
- 2-(3-(4-chlorophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide
- 2-(3-(3-bromophenyl)ureido)-N-(furan-2-ylmethyl)-4-methylthiazole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-10-14(15(23)19-9-13-6-3-7-25-13)26-17(20-10)22-16(24)21-12-5-2-4-11(18)8-12/h2-8H,9H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVWFDCRQJPIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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